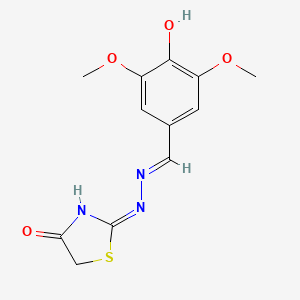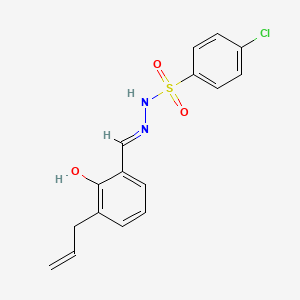![molecular formula C15H12ClN3O2S B3727979 4-chloro-N-[(E)-1H-indol-3-ylmethylideneamino]benzenesulfonamide](/img/structure/B3727979.png)
4-chloro-N-[(E)-1H-indol-3-ylmethylideneamino]benzenesulfonamide
Descripción general
Descripción
4-chloro-N-[(E)-1H-indol-3-ylmethylideneamino]benzenesulfonamide is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a chloro-substituted benzenesulfonamide group and an indole moiety, which are linked through a methylene bridge. The unique structure of this compound allows it to interact with various biological targets, making it a potential candidate for therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(E)-1H-indol-3-ylmethylideneamino]benzenesulfonamide typically involves the condensation of 4-chlorobenzenesulfonamide with an indole derivative. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with indole-3-carboxaldehyde in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-[(E)-1H-indol-3-ylmethylideneamino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of this compound amine derivatives.
Substitution: Formation of various substituted benzenesulfonamide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its ability to inhibit certain enzymes and proteins, making it a candidate for studying biological pathways.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[(E)-1H-indol-3-ylmethylideneamino]benzenesulfonamide involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase IX, an enzyme involved in regulating pH in tumor cells. By inhibiting this enzyme, the compound disrupts the pH balance within the tumor microenvironment, leading to reduced tumor growth and proliferation . Additionally, the compound may interact with other proteins and enzymes, contributing to its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
4-chloro-N-[(E)-1H-indol-3-ylmethylideneamino]benzenesulfonamide can be compared with other benzenesulfonamide derivatives and indole-based compounds:
Propiedades
IUPAC Name |
4-chloro-N-[(E)-1H-indol-3-ylmethylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c16-12-5-7-13(8-6-12)22(20,21)19-18-10-11-9-17-15-4-2-1-3-14(11)15/h1-10,17,19H/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOFMESROCQMFQ-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(6-bromo-2-hydroxynaphthalen-1-yl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide](/img/structure/B3727897.png)
![N-[(E)-(2-hydroxy-5-methyl-3-nitrophenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide](/img/structure/B3727899.png)
![4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B3727903.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(Z)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B3727912.png)
![(2Z)-2-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B3727919.png)
![2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-pyridinyl)-4(3H)-quinazolinone](/img/structure/B3727928.png)
![acetic acid;ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-3-(5-oxo-[1,3,4]thiadiazolo[3,2-a]quinolin-2-yl)prop-2-enoate](/img/structure/B3727935.png)
![3-[(2-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3727943.png)
![2-METHOXY-6-[(Z)-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]PHENOL](/img/structure/B3727952.png)
![3-{AMINO[4-(4-FLUOROPHENYL)PIPERAZINO]METHYLENE}-2,4-PENTANEDIONE](/img/structure/B3727957.png)
![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3727965.png)
![1-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B3727967.png)

